molecular formula C18H21FN6OS B3016704 3-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 941896-18-0

3-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No. B3016704
CAS RN: 941896-18-0
M. Wt: 388.47
InChI Key: SNJINPSKMPPDLB-UHFFFAOYSA-N
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Description

The compound 3-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a fluorinated benzamide derivative. While the provided papers do not directly discuss this specific compound, they do provide insight into the synthesis and properties of related fluorinated benzamide compounds, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of fluorinated benzamide neuroleptics involves multiple steps, starting from simpler precursors. For example, the synthesis of (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(3-fluoropropyl)-2,3-dimethoxybenzamide is reported to start from 3-(3,4-dimethoxyphenyl)-1-propanol, resulting in a 20-25% overall yield . Similarly, the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide involves a 9-step process starting from 2,6-difluorobenzoic acid with an overall chemical yield of 1% . These examples suggest that the synthesis of complex fluorinated benzamide compounds is often a multi-step process with varying yields.

Molecular Structure Analysis

The molecular structure of fluorinated benzamides typically includes a benzamide core with various substituents that can include fluorine atoms, alkyl groups, and heterocyclic moieties. The presence of fluorine is significant as it can influence the binding affinity and metabolic stability of the compound. The specific structure of this compound would likely include a pyrazolopyrimidinyl group, which could affect its biological activity.

Chemical Reactions Analysis

The papers describe radiosynthesis involving nucleophilic substitution reactions with no carrier added [18F]fluoride to produce radiolabeled compounds . The synthesis of PET tracers involves specific reactions such as O-[(11)C]methylation . These reactions are crucial for the preparation of compounds for imaging applications in positron emission tomography (PET). The chemical reactions involved in the synthesis of related compounds suggest that the synthesis of this compound would also involve complex chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzamides are influenced by their molecular structure. The introduction of fluorine atoms can increase lipophilicity and affect the blood-brain barrier penetration . The specific activities of radiolabeled compounds, such as [18F]FPHB, are reported to be in the range of 900-1700 Ci/mmol, indicating high radiochemical purity . The properties of the related compounds suggest that this compound would also have distinct physical and chemical properties that could be tailored for its intended use.

Scientific Research Applications

Imaging and Diagnosis

  • Tumor Imaging with Positron Emission Tomography (PET) : Pyrazolo[1,5-a]pyrimidine derivatives, structurally related to 3-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide, have shown potential in tumor imaging using PET. Modified derivatives displayed varying tumor uptake, highlighting their promise in diagnostic imaging (Xu et al., 2012).

Agricultural Applications

  • Herbicidal Activity : Novel derivatives of pyrazolo[3,4-d]pyrimidin-4-one, which share a core structure with the chemical , have been synthesized and tested for herbicidal activity. Some derivatives showed significant inhibitory activity against specific plants, suggesting potential utility in agriculture (Luo et al., 2019).

Chemical Synthesis and Modification

  • Synthesis of Fluorocontaining Derivatives : Research on fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines has been conducted. These studies involve various synthetic routes, indicating the chemical's versatility and potential for modification and application in different fields (Eleev et al., 2015).

Antiviral Research

  • Anti-Influenza Virus Activity : Benzamide-based derivatives of pyrazolo[1,5-a]pyrimidine, related to the chemical , have been synthesized and found to possess significant activity against the H5N1 influenza virus. This suggests potential applications in antiviral drug development (Hebishy et al., 2020).

Anticancer Research

  • Anticancer and Anti-Inflammatory Agents : Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory properties. These studies demonstrate the potential of such compounds in developing new therapeutic agents for cancer and inflammation (Rahmouni et al., 2016).

Nucleoside Analogs

  • Synthesis of Nucleoside Analogs : Research has explored the synthesis of pyrazolo[3,4-d]pyrimidine ribonucleosides, structurally related to the chemical , for potential use in nucleoside analogs. These compounds have applications in antiviral and anticancer therapies (Anderson et al., 1986).

Pharmacological Research

  • Selective Antagonist Development : The structural framework of pyrazolylethylbenzamide has been utilized to develop selective antagonists for pharmacological research. This demonstrates the potential of the chemical's structure in drug discovery (Futamura et al., 2017).

properties

IUPAC Name

3-fluoro-N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN6OS/c1-3-7-20-15-14-11-22-25(16(14)24-18(23-15)27-2)9-8-21-17(26)12-5-4-6-13(19)10-12/h4-6,10-11H,3,7-9H2,1-2H3,(H,21,26)(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJINPSKMPPDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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